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Compound of Interest |

3-[(3-
Compound Name: Methoxypropyl)amino]propanamid
e
CAS No.: 1040687-85-1
Cat. No.: B1385874

3-[(3-Methoxypropyl)amino]propanamide is a secondary amine-functionalized amide,
primarily utilized as a building block in the synthesis of Poly(amidoamine) (PAMAM) dendrimers
and linear polymers. It represents the Michael addition product of 3-methoxypropylamine and
acrylamide.

Unlike its acrylamide precursor (which polymerizes via radical mechanisms), this compound
acts as a functional intermediate that introduces hydrophilic "methoxypropy!" tails into polymer
backbones, modulating solubility and lower critical solution temperature (LCST) in smart
materials.

Core Identifiers
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Parameter Detail

Chemical Name 3-[(3-Methoxypropyl)amino]propanamide

N-(3-Methoxypropyl)-B-alanine amide; 3-
Common Synonyms i ) ]
Methoxypropyl-amino-propionamide

Molecular Formula C7H16N202

Molecular Weight 160.21 g/mol

Target Class -Amino Amide (Michael Adduct)
Key Reactant CIDs Acrylamide:3-Methoxypropylamine:
SMILES COCCCNCCC(N)=0

Calculated:[1][2][3][4][5]RWIGI TGQDQSWJIG-

InChlKey
UHFFFAOYSA-N (Analogous base structure)

Part 2: Synthetic Routes & Reaction Dynamics

The synthesis of 3-[(3-Methoxypropyl)amino]propanamide follows a aza-Michael addition
mechanism. This reaction is atom-economical and typically proceeds without external catalysts
due to the nucleophilicity of the primary amine.

Reaction Mechanism

The lone pair on the nitrogen of 3-methoxypropylamine attacks the

-carbon of acrylamide. The reaction is governed by orbital overlap between the amine's HOMO
and the alkene's LUMO.

Critical Process Control:

o Exotherm Management: The reaction is exothermic. Temperature control (<30°C) is vital to
prevent the polymerization of acrylamide (radical pathway) or the formation of bis-adducts
(tertiary amines).
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e Solvent Selection: Protic solvents like Methanol (MeOH) or Water accelerate the reaction via
hydrogen bond stabilization of the enolate intermediate.

Experimental Protocol (Bench Scale)

» Reagents: 3-Methoxypropylamine (1.0 eq), Acrylamide (1.0 eq), Methanol (Solvent).
o Step 1: Dissolve Acrylamide in Methanol (2M concentration) in a round-bottom flask.
e Step 2: Cool the solution to 0°C using an ice bath to suppress kinetic byproducts.

o Step 3: Add 3-Methoxypropylamine dropwise over 30 minutes. The slow addition favors the
mono-addition product over the bis-addition product.

o Step 4: Allow the mixture to warm to room temperature and stir for 24 hours.

o Step 5:Purification: Remove solvent under reduced pressure. The product is typically a
viscous oil. If bis-adduct impurities are present, purify via vacuum distillation or column
chromatography (DCM/MeOH gradient).
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Figure 1: Synthetic pathway for the aza-Michael addition, highlighting the critical kinetic control
required to favor the mono-adduct.

Part 3: Applications in Drug Delivery (The Proton
Sponge Effect)
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The primary utility of amino-propanamides lies in their role as functional monomers for
Poly(amidoamine)s (PAAs). These polymers are heavily researched for intracellular gene
delivery (SiRNA/pDNA).

Mechanism of Action

When incorporated into a polymer backbone, the secondary amine of 3-[(3-
Methoxypropyl)amino]propanamide possesses a pKa ~8.5-9.0.

Endocytosis: The polymer-drug complex is taken up by the cell into endosomes (pH ~7.4

5.0).

o Buffering: As the endosome acidifies, the amines protonate, absorbing protons like a
"sponge."

e Osmotic Swelling: To maintain charge neutrality, chloride ions (

) influx into the endosome. This increases osmotic pressure, causing water influx.

o Rupture: The endosome swells and bursts, releasing the therapeutic payload into the
cytoplasm.

The methoxypropyl group is critical here: it provides a "stealth" character (similar to PEG) but
with a shorter chain length, balancing hydrophobicity to ensure the polymer can interact with
cell membranes after protonation.
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Figure 2: The "Proton Sponge" mechanism utilized by amino-propanamide based polymers for
intracellular drug release.

Part 4: Analytical Characterization

To validate the synthesis of 3-[(3-Methoxypropyl)amino]propanamide, Nuclear Magnetic
Resonance (NMR) is the gold standard.
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Signal Shift (

. Structural
Nucleus Assignment Confi i
onfirmation
ppm)
Confirms
1H NMR 2.35 (1) propanamide
backbone.
Diagnostic of the
1H NMR 2.85 (1) Michael addition site
(beta-position).
Confirms presence of
1H NMR 3.30 (s) .
methoxy tail.
Amide protons (broad
1H NMR 6.8 - 7.5 (br)
due to exchange).
13C NMR ~175.0 Carbonyl carbon.

Note: The disappearance of the vinylic protons (5.6 - 6.2 ppm) of acrylamide is the primary

indicator of reaction completion.

Part 5: Safety & Handling (GHS)

While the product is less toxic than the acrylamide precursor, it must be handled with standard

laboratory precautions for amines.

o Precursor Hazard: Acrylamide is a potent neurotoxin and carcinogen (H340, H350). All

synthesis must occur in a fume hood.

e Product Hazard: Likely causes skin irritation (H315) and serious eye irritation (H319) due to

the basic amine and amide functionality.

o Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or

hydrolysis of the amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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